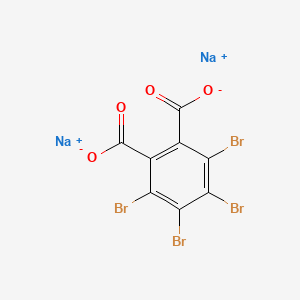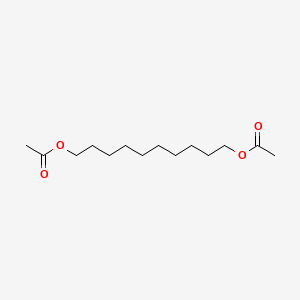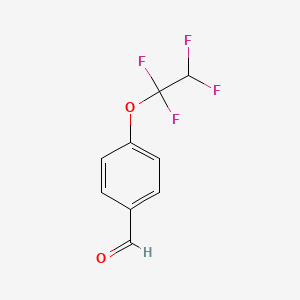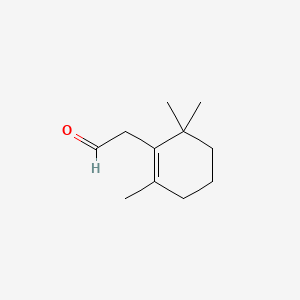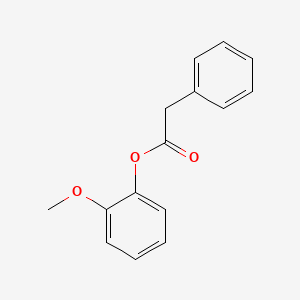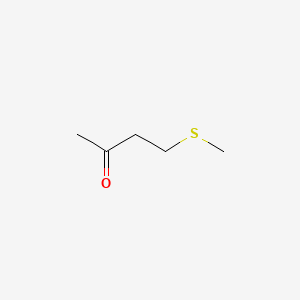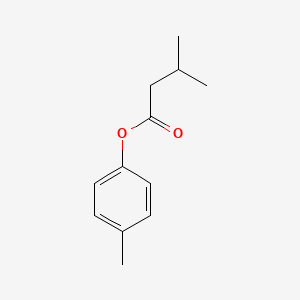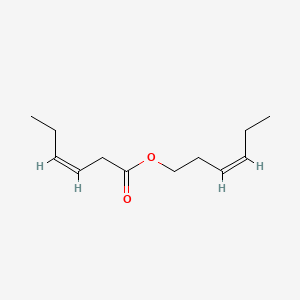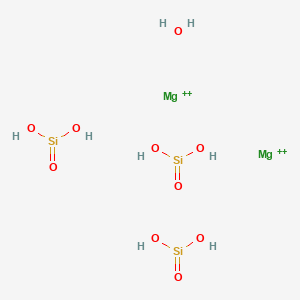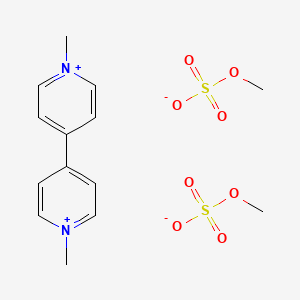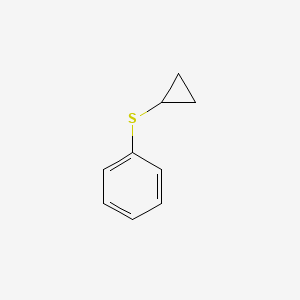
Cyclopropylphenylsulfid
Übersicht
Beschreibung
Cyclopropyl phenyl sulfide is an organic compound with the molecular formula C₉H₁₀S. It consists of a cyclopropyl group attached to a phenyl group through a sulfur atom. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemical research .
Wissenschaftliche Forschungsanwendungen
Cyclopropyl phenyl sulfide has several applications in scientific research:
Wirkmechanismus
Target of Action
Cyclopropyl phenyl sulfide is a chemical compound that primarily targets the respiratory system . It is used as a reagent in various chemical reactions .
Mode of Action
The mode of action of Cyclopropyl phenyl sulfide involves its conversion to cyclopropyl phenyl sulfoxide under the action of nitrous acid formed in situ . This conversion is quantitative, meaning it happens completely under the given conditions .
Biochemical Pathways
It’s known that the compound plays a role in the conversion of a ketone into a spirocyclobutanone . This suggests that it may be involved in various organic synthesis processes.
Result of Action
The primary result of the action of Cyclopropyl phenyl sulfide is the conversion of the compound to cyclopropyl phenyl sulfoxide . This reaction is significant in the field of organic chemistry, particularly in the synthesis of various organic compounds .
Action Environment
The action of Cyclopropyl phenyl sulfide can be influenced by various environmental factors. For instance, the conversion of Cyclopropyl phenyl sulfide to cyclopropyl phenyl sulfoxide occurs under the action of nitrous acid formed in situ . Therefore, the presence and concentration of nitrous acid in the environment would likely influence the efficacy and stability of Cyclopropyl phenyl sulfide.
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by certain targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 1,3-bis(phenylthio)propane with butyllithium in tetrahydrofuran (THF) at 0°C. This reaction produces 1-lithiocyclopropyl phenyl sulfide, which can then be treated with electrophiles to yield cyclopropyl phenyl sulfide .
Industrial Production Methods: While specific industrial production methods for cyclopropyl phenyl sulfide are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of butyllithium and THF in a controlled environment is crucial for maintaining high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl phenyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to cyclopropyl phenyl sulfoxide using nitrous acid formed in situ .
Common Reagents and Conditions:
Substitution: The compound can participate in substitution reactions where the sulfur atom acts as a nucleophile.
Major Products Formed:
Oxidation: Cyclopropyl phenyl sulfoxide.
Substitution: Various substituted derivatives depending on the electrophiles used.
Vergleich Mit ähnlichen Verbindungen
- Cyclopropyl phenyl ether
- Cyclopropyl phenyl sulfoxide
- Phenoxycyclopropane
Comparison: Cyclopropyl phenyl sulfide is unique due to the presence of a sulfur atom, which imparts different reactivity compared to its oxygen analogs like cyclopropyl phenyl ether. The sulfur atom makes it more nucleophilic and capable of undergoing different types of chemical reactions, such as oxidation to sulfoxides .
Eigenschaften
IUPAC Name |
cyclopropylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBKCPJOFAUAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163357 | |
| Record name | Benzene, (cyclopropylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | Cyclopropyl phenyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14633-54-6 | |
| Record name | Cyclopropyl phenyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014633546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (cyclopropylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopropylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPYL PHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72C99LP48P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method to synthesize cyclopropyl phenyl sulfide?
A1: A simple and efficient method involves treating 1,3-bis(phenylthio)propane with two equivalents of n-butyllithium in tetrahydrofuran (THF) at 0°C. This reaction generates 1-lithiocyclopropyl phenyl sulfide, a versatile intermediate for further synthetic transformations. [, , ]
Q2: Why is 1-lithiocyclopropyl phenyl sulfide considered a useful synthetic intermediate?
A2: This lithiated species readily reacts with various electrophiles, enabling the preparation of diversely substituted cyclopropyl phenyl sulfides. [, , ] For example, it allows the synthesis of O-aryl and O-alkyl S-cyclopropyl dithiocarbonates in good yields. []
Q3: Are there alternative synthetic routes to cyclopropyl phenyl sulfides?
A3: Yes, cyclobutanols derived from cyclopropyl phenyl sulfide can undergo Bronsted or Lewis acid-mediated semi-pinacolic rearrangement. This reaction provides valuable intermediates for synthesizing cuparene-type sesquiterpenes. []
Q4: How do the reactivities of 1,2-bis(phenylthio)ethane and 1,4-bis(phenylthio)butane compare to 1,3-bis(phenylthio)propane under similar reaction conditions?
A4: Interestingly, treating 1,2-bis(phenylthio)ethane with butyllithium yields phenyl vinyl sulfide, while 1,4-bis(phenylthio)butane remains unreactive under the same conditions. This highlights the unique reactivity of the 1,3-bis(phenylthio)propane in forming the cyclopropyl ring system. []
Q5: Where can I find more information on the applications of cyclopropyl phenyl sulfide in organic synthesis?
A5: A review titled "Preparation and synthetic utility of cyclopropyl phenyl sulfides" provides a comprehensive overview of its synthetic applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

